molecular formula C25H18N2O2 B11547588 2-{[(E)-(3-methoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile

2-{[(E)-(3-methoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile

Cat. No.: B11547588
M. Wt: 378.4 g/mol
InChI Key: JLNHVIFZKDEDEA-WPWMEQJKSA-N
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Description

2-[(E)-[(3-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methoxyphenyl group, a diphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE typically involves the condensation of 3-methoxybenzaldehyde with 4,5-diphenylfuran-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(3-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or acids like hydrochloric acid.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Yields amine derivatives.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(E)-[(3-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-[(3-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-THIOPHENECARBONITRILE
  • 2-[(E)-[(3-PHENYLMETHOXYPHENYL)METHYLIDENE]AMINO]GUANIDINE

Uniqueness

2-[(E)-[(3-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C25H18N2O2

Molecular Weight

378.4 g/mol

IUPAC Name

2-[(E)-(3-methoxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile

InChI

InChI=1S/C25H18N2O2/c1-28-21-14-8-9-18(15-21)17-27-25-22(16-26)23(19-10-4-2-5-11-19)24(29-25)20-12-6-3-7-13-20/h2-15,17H,1H3/b27-17+

InChI Key

JLNHVIFZKDEDEA-WPWMEQJKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Canonical SMILES

COC1=CC=CC(=C1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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